![molecular formula C23H19BrN2O3 B301682 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301682.png)
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as BTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer research. BTBC belongs to the class of chromene derivatives, which have been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile binds to the active site of the proteasome and prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins leads to ER stress and activates the unfolded protein response, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects in cancer cells, including the induction of ER stress, activation of the unfolded protein response, inhibition of the proteasome activity, and induction of apoptosis. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
Direcciones Futuras
There are several future directions for research on 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, including the development of more efficient synthesis methods, the investigation of its antitumor activity in vivo, the identification of its target proteins within the proteasome, and the optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential of 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a combination therapy with other chemotherapy drugs, as well as its potential application in other diseases beyond cancer.
Métodos De Síntesis
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a one-pot, three-component reaction between 4-bromobenzaldehyde, malononitrile, and 2-hydroxybenzyl alcohol. The reaction is carried out in the presence of a catalytic amount of piperidine in ethanol under reflux conditions. The resulting product is purified using column chromatography, and its structure is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
Nombre del producto |
2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C23H19BrN2O3 |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
2-amino-4-[2-[(4-bromophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H19BrN2O3/c24-15-10-8-14(9-11-15)13-28-19-6-2-1-4-16(19)21-17(12-25)23(26)29-20-7-3-5-18(27)22(20)21/h1-2,4,6,8-11,21H,3,5,7,13,26H2 |
Clave InChI |
PPONYDQKCWMCKR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
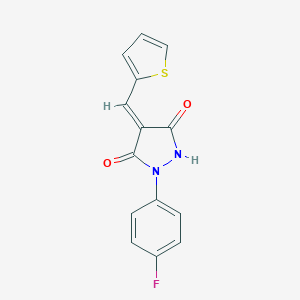
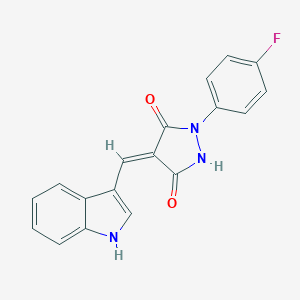
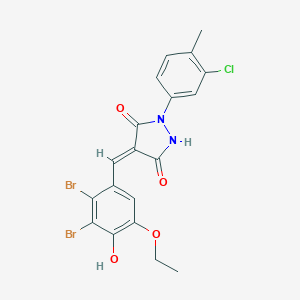
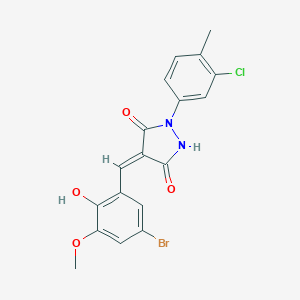

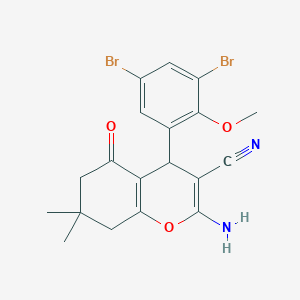
![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301615.png)
![2-amino-4-[3-bromo-5-ethoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301616.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)
![4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301620.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)